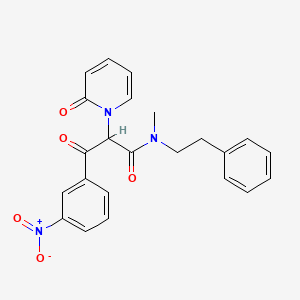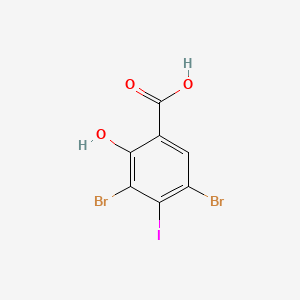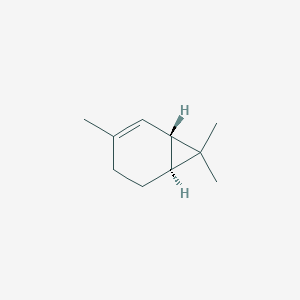
2-(3,4-dimethyl-6-oxopyridazin-1-yl)-N-(4-fluoro-2-methylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethyl-6-oxopyridazin-1-yl)-N-(4-fluoro-2-methylphenyl)propanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both pyridazinone and fluorophenyl groups in the molecule suggests it may have interesting pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethyl-6-oxopyridazin-1-yl)-N-(4-fluoro-2-methylphenyl)propanamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Amidation Reaction: The final step involves the formation of the amide bond between the pyridazinone core and the fluorophenyl group using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-dimethyl-6-oxopyridazin-1-yl)-N-(4-fluoro-2-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dimethyl-6-oxopyridazin-1-yl)-N-(4-fluoro-2-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Modulating Receptors: Interacting with cell surface receptors to modulate signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,4-dimethyl-6-oxopyridazin-1-yl)-N-phenylpropanamide: Lacks the fluorine atom, which may affect its biological activity.
2-(3,4-dimethyl-6-oxopyridazin-1-yl)-N-(4-chloro-2-methylphenyl)propanamide: Contains a chlorine atom instead of fluorine, which may result in different pharmacological properties.
Uniqueness
2-(3,4-dimethyl-6-oxopyridazin-1-yl)-N-(4-fluoro-2-methylphenyl)propanamide is unique due to the presence of both the fluorophenyl and pyridazinone groups, which may confer distinct biological activities and therapeutic potential.
Propiedades
Fórmula molecular |
C16H18FN3O2 |
|---|---|
Peso molecular |
303.33 g/mol |
Nombre IUPAC |
2-(3,4-dimethyl-6-oxopyridazin-1-yl)-N-(4-fluoro-2-methylphenyl)propanamide |
InChI |
InChI=1S/C16H18FN3O2/c1-9-8-15(21)20(19-11(9)3)12(4)16(22)18-14-6-5-13(17)7-10(14)2/h5-8,12H,1-4H3,(H,18,22) |
Clave InChI |
ZBTFNAYVRSUXGY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(N=C1C)C(C)C(=O)NC2=C(C=C(C=C2)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-chlorophenyl)-N-[(2,6-dimethylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B12459242.png)


![3-[2-Chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]prop-2-enoic acid](/img/structure/B12459251.png)

![benzyl (8S,8aR)-6-amino-8-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5,7,7-tricyano-3,7,8,8a-tetrahydroisoquinoline-2(1H)-carboxylate](/img/structure/B12459264.png)


![2-[(5-Bromanylthiophen-2-yl)-(4,4-dimethyl-2-oxidanyl-6-oxidanylidene-cyclohexen-1-yl)methyl]-5,5-dimethyl-cyclohexane-1,3-dione](/img/structure/B12459279.png)
![N-{3-[4-methyl-5-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B12459293.png)
![N,N'-bis[(E)-(3-methylthiophen-2-yl)methylidene]benzene-1,4-diamine](/img/structure/B12459298.png)
![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide](/img/structure/B12459308.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate](/img/structure/B12459312.png)
